tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate is a compound that features a tert-butyl group attached to a piperidine ring, which is further connected to another piperidine ring via a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl carbamate. One common method involves the use of piperidine-4-carboxylic acid, which is first converted to its acid chloride using thionyl chloride. This intermediate is then reacted with tert-butyl carbamate in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as crystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The piperidine rings can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkylating agents such as alkyl halides or aryl halides in the presence of a base are used.
Major Products Formed
Oxidation: N-oxides of the piperidine rings.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its piperidine rings are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as drugs for treating various conditions. The piperidine moiety is a common feature in many pharmaceuticals, and modifications to this structure can lead to compounds with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The piperidine rings can bind to receptors or enzymes, modulating their activity. The carbonyl group can form hydrogen bonds with amino acid residues in proteins, enhancing the binding affinity. These interactions can lead to changes in cellular pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate is unique due to its dual piperidine rings connected via a carbonyl group. This structure provides a rigid framework that can be exploited in drug design and material science. The presence of the tert-butyl group also imparts steric hindrance, which can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)18-13-6-10-19(11-7-13)14(20)12-4-8-17-9-5-12/h12-13,17H,4-11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIZMDYPFAPLEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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